S-acetyl-PEG2-t-butyl ester

Vue d'ensemble

Description

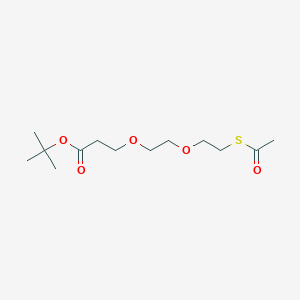

S-acetyl-PEG2-t-butyl ester: is a polyethylene glycol (PEG) linker containing a sulfur acetyl group and a t-butyl ester. It is primarily used in biochemical research, particularly in the field of proteomics. The compound has the molecular formula C13H24O5S and a molecular weight of 292.39 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of S-acetyl-PEG2-t-butyl ester involves the reaction of PEG with acetyl chloride and t-butyl alcohol under controlled conditions. The sulfur acetyl group can be deprotected to form a thiol group, and the t-butyl ester can be removed under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection Reactions: The sulfur acetyl group can be deprotected to form a thiol group.

Hydrolysis: The t-butyl ester can be removed under acidic conditions

Common Reagents and Conditions:

Deprotection: Thiol groups are commonly formed using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Hydrolysis: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the t-butyl ester

Major Products Formed:

Thiol-PEG2-t-butyl ester: Formed after deprotection of the sulfur acetyl group.

PEG2-thiol: Formed after removal of the t-butyl ester under acidic conditions

Applications De Recherche Scientifique

Drug Delivery Systems

S-acetyl-PEG2-t-butyl ester is extensively used in drug delivery systems due to its ability to improve the solubility and bioavailability of poorly soluble drugs. The incorporation of PEG moieties enhances the pharmacokinetic properties of drugs by increasing their circulation time in the bloodstream and reducing immunogenicity.

Case Study : In a study focusing on the formulation of hydrophobic drugs, this compound was employed to create micelles that encapsulated the drug, resulting in improved solubility and therapeutic efficacy compared to conventional formulations .

Protein and Peptide Conjugation

The compound is also utilized for PEGylation, which involves attaching PEG chains to proteins or peptides. This modification can significantly enhance the stability and half-life of therapeutic proteins, thereby improving their efficacy.

Application Examples :

- Antibody Drug Conjugates (ADCs) : this compound is used to conjugate antibodies with cytotoxic agents, allowing for targeted therapy while minimizing side effects .

- Peptide Therapeutics : By modifying peptides with this compound, researchers have developed azapeptides with extended bioavailability and reduced protease sensitivity .

Surface Modification

This compound is employed for surface modification of drug delivery vehicles and biomaterials. By modifying surfaces with this compound, researchers can enhance biocompatibility and reduce protein adsorption.

| Application | Benefit |

|---|---|

| Drug Delivery Vehicles | Improved biocompatibility |

| Biomaterials | Reduced protein adsorption |

PROTAC Technology

This compound plays a crucial role in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins within cells. This approach holds promise for treating various diseases, including cancer.

Research Insight : In recent studies, PROTACs utilizing this compound demonstrated enhanced cellular uptake and target specificity, leading to effective degradation of oncogenic proteins .

Proteomics Research

In proteomics, this compound is utilized as a biochemical tool for studying protein interactions and modifications. Its ability to enhance solubility makes it an ideal candidate for preparing samples for mass spectrometry analysis.

Mécanisme D'action

Mechanism: S-acetyl-PEG2-t-butyl ester exerts its effects through the formation of thiol groups and the removal of t-butyl esters, which facilitate the attachment of various functional groups to target molecules .

Molecular Targets and Pathways: The compound primarily targets proteins and peptides, modifying their structure and function to enhance their solubility, stability, and bioavailability .

Comparaison Avec Des Composés Similaires

S-acetyl-PEG2-NHS ester: Contains an N-hydroxysuccinimide (NHS) ester instead of a t-butyl ester.

S-acetyl-PEG2-maleimide: Contains a maleimide group instead of a t-butyl ester

Uniqueness: S-acetyl-PEG2-t-butyl ester is unique due to its combination of a sulfur acetyl group and a t-butyl ester, which provides specific reactivity and stability properties that are advantageous in various research and industrial applications .

Activité Biologique

S-acetyl-PEG2-t-butyl ester is a compound that has garnered attention due to its potential biological activities, particularly in the fields of drug delivery and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) derivative that includes an acetyl group and a tert-butyl ester. The presence of PEG enhances solubility and biocompatibility, making it suitable for various pharmaceutical applications.

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Activity : Research indicates that compounds similar to this compound can inhibit the production of prostaglandin E2 (PGE2), a key mediator in inflammatory responses. This inhibition is critical as PGE2 is involved in various pathological conditions, including arthritis and other inflammatory diseases .

- Drug Delivery : The PEG component facilitates the delivery of therapeutic agents by improving their solubility and stability in biological systems. This property is especially beneficial in enhancing the pharmacokinetics of drugs administered via parenteral routes .

- Cellular Uptake : The structural characteristics of this compound allow for improved cellular uptake, which is essential for maximizing therapeutic effects in targeted therapies .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it has been shown to reduce IL-6 signaling pathways, which are crucial in mediating inflammation .

In Vivo Studies

In vivo experiments have illustrated the efficacy of this compound in reducing pain and inflammation in animal models. A study involving lipopolysaccharide (LPS)-induced inflammation reported a marked decrease in inflammatory markers such as TNF-α and IL-6 following treatment with this compound .

Case Studies

Propriétés

IUPAC Name |

tert-butyl 3-[2-(2-acetylsulfanylethoxy)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O5S/c1-11(14)19-10-9-17-8-7-16-6-5-12(15)18-13(2,3)4/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBKYHJZFUGMFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301176950 | |

| Record name | 1,1-Dimethylethyl 3-[2-[2-(acetylthio)ethoxy]ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820641-93-7 | |

| Record name | 1,1-Dimethylethyl 3-[2-[2-(acetylthio)ethoxy]ethoxy]propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820641-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-[2-[2-(acetylthio)ethoxy]ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.